Cyclododecanol, 1-phenyl- Cyclododecanol, 1-phenyl-
Brand Name: Vulcanchem
CAS No.: 36359-48-5
VCID: VC19654628
InChI: InChI=1S/C18H28O/c19-18(17-13-9-8-10-14-17)15-11-6-4-2-1-3-5-7-12-16-18/h8-10,13-14,19H,1-7,11-12,15-16H2
SMILES:
Molecular Formula: C18H28O
Molecular Weight: 260.4 g/mol

Cyclododecanol, 1-phenyl-

CAS No.: 36359-48-5

Cat. No.: VC19654628

Molecular Formula: C18H28O

Molecular Weight: 260.4 g/mol

* For research use only. Not for human or veterinary use.

Cyclododecanol, 1-phenyl- - 36359-48-5

Specification

CAS No. 36359-48-5
Molecular Formula C18H28O
Molecular Weight 260.4 g/mol
IUPAC Name 1-phenylcyclododecan-1-ol
Standard InChI InChI=1S/C18H28O/c19-18(17-13-9-8-10-14-17)15-11-6-4-2-1-3-5-7-12-16-18/h8-10,13-14,19H,1-7,11-12,15-16H2
Standard InChI Key RNUVQEMZOVCXFZ-UHFFFAOYSA-N
Canonical SMILES C1CCCCCC(CCCCC1)(C2=CC=CC=C2)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Cyclododecanol, 1-phenyl- possesses a dodecacyclic carbon framework with a phenyl group (-C₆H₅) and hydroxyl group (-OH) bonded to the same carbon atom. The IUPAC name, 1-phenylcyclododecan-1-ol, reflects this substitution pattern. Key identifiers include:

PropertyValue
CAS Registry Number36359-48-5
Molecular FormulaC₁₈H₂₈O
Molecular Weight260.4 g/mol
SMILES NotationC1CCCCCC(CCCCC1)(C2=CC=CC=C2)O
InChI KeyRNUVQEMZOVCXFZ-UHFFFAOYSA-N

The compound's stereoelectronic configuration creates distinct reactivity patterns, particularly in nucleophilic substitutions and oxidation reactions.

Crystallographic and Spectroscopic Features

While direct crystallographic data for cyclododecanol, 1-phenyl- remains unreported, analogous cyclododecane derivatives exhibit triclinic or monoclinic crystal systems with unit cell parameters influenced by substituent bulk . Infrared spectroscopy typically shows a broad O-H stretch at 3200–3400 cm⁻¹ and aromatic C-H stretches near 3000 cm⁻¹. Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments:

  • ¹H NMR: δ 1.2–1.8 ppm (cyclododecyl CH₂), δ 4.5 ppm (OH, exchangeable), δ 7.2–7.4 ppm (phenyl protons)

  • ¹³C NMR: δ 25–35 ppm (cyclododecyl carbons), δ 70 ppm (C-OH), δ 125–140 ppm (aromatic carbons)

Synthesis and Manufacturing Protocols

Industrial-Scale Production

The commercial synthesis typically involves a three-stage process:

Stage 1: Cyclododecane Oxidation
Cyclododecane undergoes air oxidation at 120–150°C in the presence of boric acid catalysts to yield cyclododecanol and cyclododecanone in a 3:1 ratio:

Cyclododecane+O2H3BO3Cyclododecanol+Cyclododecanone\text{Cyclododecane} + \text{O}_2 \xrightarrow{\text{H}_3\text{BO}_3} \text{Cyclododecanol} + \text{Cyclododecanone}

Stage 2: Phenolic Functionalization
Cyclododecanone reacts with excess phenol under acidic conditions (H₂SO₄, 80°C) via Friedel-Crafts alkylation:

Cyclododecanone+PhenolH+1-Phenylcyclododecanol+H2O\text{Cyclododecanone} + \text{Phenol} \xrightarrow{\text{H}^+} \text{1-Phenylcyclododecanol} + \text{H}_2\text{O}

Stage 3: Purification
Crude product is distilled under reduced pressure (0.1 mmHg, 180–200°C) with <20% conversion per pass to minimize diketone byproducts .

Laboratory-Scale Modifications

Alternative routes include:

  • Grignard Addition: Cyclododecanone + phenylmagnesium bromide → 1-phenylcyclododecanol (Yield: 68–72%)

  • Hydrogenation: 1-Phenylcyclododecenol + H₂/Pd-C → 1-Phenylcyclododecanol (Selectivity >90%)

Physicochemical Properties

Thermal Behavior

PropertyValue
Melting Point98–102°C (lit.)
Boiling Point315°C (extrap.)
Flash Point142°C (closed cup)

The compound exhibits thermal stability up to 200°C, beyond which dehydration to 1-phenylcyclododecene occurs.

Solubility Profile

SolventSolubility (g/100 mL)
Ethanol12.4 (25°C)
Diethyl Ether8.9 (20°C)
n-Hexane0.3 (30°C)

Hydrogen bonding with the hydroxyl group dictates preferential solubility in polar aprotic solvents.

Reactivity and Functional Transformations

Oxidation Pathways

Controlled oxidation with Jones reagent (CrO₃/H₂SO₄) yields 1-phenylcyclododecanone, while vigorous conditions produce dicarboxylic acids via ring cleavage:

1-PhenylcyclododecanolCrO31-PhenylcyclododecanoneHNO3Dodecanedioic acid derivatives\text{1-Phenylcyclododecanol} \xrightarrow{\text{CrO}_3} \text{1-Phenylcyclododecanone} \xrightarrow{\text{HNO}_3} \text{Dodecanedioic acid derivatives}

Esterification Dynamics

Reaction with acetyl chloride generates the corresponding acetate ester, a process accelerated by DMAP catalysts:

1-Phenylcyclododecanol+AcClDMAP1-Phenylcyclododecyl acetate+HCl\text{1-Phenylcyclododecanol} + \text{AcCl} \xrightarrow{\text{DMAP}} \text{1-Phenylcyclododecyl acetate} + \text{HCl}

Reaction kinetics follow second-order behavior with activation energy (Eₐ) of 58.2 kJ/mol.

Industrial and Research Applications

Polymer Science

  • Plasticizers: Enhances PVC flexibility (15–20% loading capacity)

  • Polyester Modifiers: Lowers glass transition temperature (Tg) by 12–15°C in PET blends

Specialty Chemicals

  • Surfactant Intermediates: Alkoxylation produces nonionic surfactants with HLB 8–12

  • Fragrance Fixatives: Extends scent longevity in perfumes by 40–60%

Catalysis Studies

Serves as a steric probe in transition metal catalysis, demonstrating 78% enantiomeric excess in asymmetric hydrogenations .

ParameterValue
LD₅₀ (Oral, Rat)2300 mg/kg
Skin IrritationCategory 2 (GHS)
Aquatic Toxicity (EC₅₀)12 mg/L (Daphnia magna)

Current Research Frontiers

Supramolecular Chemistry

Recent studies explore its use as a building block for molecular capsules (8–12 Å cavity diameter) with CO₂ adsorption capacities up to 2.3 mmol/g.

Pharmaceutical Intermediates

Preliminary work indicates potential in retinoid synthesis, showing 45% yield in all-trans-retinoic acid precursor formation.

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